molecular formula C10H18O2 B12062484 (1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol

(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol

Cat. No.: B12062484
M. Wt: 170.25 g/mol
InChI Key: AYEOSGBMQHXVER-AZQAYCESSA-N
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Description

(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[221]heptane-2,3-diol is a bicyclic organic compound with a unique structure that includes two hydroxyl groups attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol typically involves the Diels-Alder reaction followed by selective reduction and hydroxylation steps. The Diels-Alder reaction between a suitable diene and dienophile forms the bicyclic core, which is then subjected to reduction and hydroxylation to introduce the hydroxyl groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: (1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol is used as a building block in organic synthesis due to its unique structure and reactivity. It can be used to synthesize complex molecules and study reaction mechanisms.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving bicyclic compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The compound may also participate in signaling pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

    Camphor: A bicyclic ketone with a similar structure but different functional groups.

    Borneol: A bicyclic alcohol with a similar framework but different stereochemistry.

    Isoborneol: Another bicyclic alcohol with a different stereochemistry compared to borneol.

Uniqueness: (1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1S,2R,3S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8-,10+/m0/s1

InChI Key

AYEOSGBMQHXVER-AZQAYCESSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)[C@@H]([C@@H]2O)O

Canonical SMILES

CC1(C2CCC1(C(C2O)O)C)C

Origin of Product

United States

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